molecular formula C12H16ClN3O3S B1390283 3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride CAS No. 1185303-76-7

3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride

Cat. No. B1390283
M. Wt: 317.79 g/mol
InChI Key: CEJOAQXDTOHUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride” is a product for proteomics research . It belongs to the class of 1,3,4-oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms . These compounds are known for their wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves several reactions such as photochemical, thermal, electrophilic, and nucleophilic substitution . A convenient and efficient route has been developed to synthesize 1,3,4-oxadiazol-2(3H)-ones from CO2, hydrazines, and aryl or aliphatic aldehydes . This one-pot synthesis could proceed smoothly to afford the desired products in moderate to high yields .


Molecular Structure Analysis

1,3,4-Oxadiazole is a five-membered heterocyclic ring which plays a key role in the development of new medicinal species for the treatment of numerous diseases . The most stable isomeric structure among all isomeric oxadiazoles is unsubstituted 1,3,4-oxadiazole .


Chemical Reactions Analysis

1,3,4-Oxadiazoles undergo several reactions such as photochemical, thermal, electrophilic, and nucleophilic substitution . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can be determined using various spectroscopic techniques. For instance, the stretching bands identified at 3020–2824 cm −1, 3363–3099 cm −1, 1770–1650 cm −1, and 1550–1485 cm −1, in the IR spectrum indicated the confirmation of C-H (aliphatic stretching), C-H (aromatic stretching), C=O, and C=C (aromatic stretching band), respectively, in the synthesized conjugates .

Future Directions

Oxadiazoles can be converted to other five-membered heterocycles: the use of hydrazine hydrate converts 1,3,4-oxadiazoles to triazolamines, while thiourea converts the 1,3,4-oxadiazole ring to the thiadiazole . This suggests potential future directions for the development of new compounds based on the 1,3,4-oxadiazole scaffold.

properties

IUPAC Name

3-[(4-hydroxypiperidin-4-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S.ClH/c16-11-15(8-12(17)3-5-13-6-4-12)14-10(18-11)9-2-1-7-19-9;/h1-2,7,13,17H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJOAQXDTOHUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2C(=O)OC(=N2)C3=CC=CS3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride

CAS RN

1185303-76-7
Record name 1,3,4-Oxadiazol-2(3H)-one, 3-[(4-hydroxy-4-piperidinyl)methyl]-5-(2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride
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3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride
Reactant of Route 3
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3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride
Reactant of Route 4
3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride
Reactant of Route 6
3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride

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